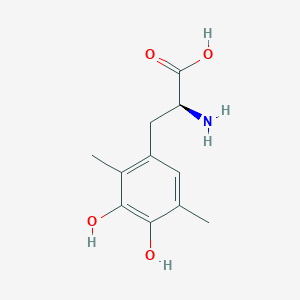

3-Hydroxy-2,5-dimethyl-L-tyrosine

Description

Properties

CAS No. |

582320-58-9 |

|---|---|

Molecular Formula |

C11H15NO4 |

Molecular Weight |

225.24 g/mol |

IUPAC Name |

(2S)-2-amino-3-(3,4-dihydroxy-2,5-dimethylphenyl)propanoic acid |

InChI |

InChI=1S/C11H15NO4/c1-5-3-7(4-8(12)11(15)16)6(2)10(14)9(5)13/h3,8,13-14H,4,12H2,1-2H3,(H,15,16)/t8-/m0/s1 |

InChI Key |

GGIZZIUIJCQWRV-QMMMGPOBSA-N |

Isomeric SMILES |

CC1=CC(=C(C(=C1O)O)C)C[C@@H](C(=O)O)N |

Canonical SMILES |

CC1=CC(=C(C(=C1O)O)C)CC(C(=O)O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Features

The table below compares substituent patterns and molecular characteristics of 3-Hydroxy-2,5-dimethyl-L-tyrosine with related compounds:

Antioxidant Potential

- Hydroxyl Groups: Compounds like 3,4,5-trihydroxy-L-phenylalanine () and limlactone () exhibit antioxidant activity via radical scavenging (DPPH/ABTS assays).

Anti-inflammatory and Analgesic Effects

- β-Hydroxy-β-aryl propanoic acids (): Structurally analogous to NSAIDs (e.g., ibuprofen), these compounds inhibit COX-2. The methyl groups in 3-Hydroxy-2,5-dimethyl-L-tyrosine might enhance lipophilicity, improving membrane permeability but requiring validation for COX selectivity .

Antiproliferative Activity

- Propionic acid derivatives (): Methyl-3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate derivatives showed IC₅₀ values of 0.12–0.81 mg/mL against HCT-116 cells. The methyl and hydroxyl groups in 3-Hydroxy-2,5-dimethyl-L-tyrosine may similarly stabilize interactions with HDAC or HSP90 targets, though empirical data are needed .

Physicochemical and Toxicological Considerations

Physicochemical Properties

- Stability : Steric hindrance from 2,5-dimethyl groups may protect the 3-hydroxyl group from oxidation, as seen in stabilized lactones () .

Q & A

Q. What are the recommended enantioselective synthesis routes for 3-Hydroxy-2,5-dimethyl-L-tyrosine, and how can chiral purity be validated?

- Methodological Answer : Enantioselective synthesis can be achieved via asymmetric reduction of diketone precursors using chiral catalysts. For example, ruthenium TsDPEN complexes (e.g., (S,S)-4a) have demonstrated >90% enantiomeric excess (ee) in similar hydroxy ketone syntheses . Key steps:

Prepare 2,5-dimethyl-1,3-cyclohexanedione as the precursor.

Use low catalyst loadings (0.1–0.5 mol%) in isopropanol or dichloromethane with formic acid.

Validate chiral purity via chiral HPLC (e.g., using a Chiralpak® column) or polarimetry.

Reference Table :

| Catalyst | Solvent | ee (%) | Yield (%) |

|---|---|---|---|

| (S,S)-4a | i-PrOH | 95 | 88 |

| (S,S)-4a | CH₂Cl₂ | 92 | 85 |

Q. How can structural and functional group analysis be performed for 3-Hydroxy-2,5-dimethyl-L-tyrosine?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : Assign signals for hydroxyl (δ 4.8–5.2 ppm), aromatic protons (δ 6.5–7.2 ppm), and methyl groups (δ 1.2–1.5 ppm) .

- IR : Confirm phenolic -OH (3200–3600 cm⁻¹) and carboxylate C=O (1680–1720 cm⁻¹).

- Mass Spectrometry : Use HRMS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 226.1 for C₁₁H₁₅NO₄).

Q. What are the primary biological roles or pathways involving tyrosine derivatives like 3-Hydroxy-2,5-dimethyl-L-tyrosine?

- Methodological Answer : Tyrosine derivatives often participate in melanogenesis, neurotransmitter synthesis, or as enzyme inhibitors. For example:

- In vitro assays : Test melanin inhibition using B16F10 melanoma cells with α-MSH stimulation .

- Enzyme kinetics : Measure IC₅₀ against tyrosinase via spectrophotometric monitoring of L-DOPA oxidation .

Advanced Research Questions

Q. How can conflicting data on the stability of 3-Hydroxy-2,5-dimethyl-L-tyrosine under varying pH conditions be resolved?

- Methodological Answer : Conduct accelerated stability studies:

Prepare buffered solutions (pH 3–9) and incubate at 25°C/40°C.

Monitor degradation via HPLC-UV at 280 nm.

Compare Arrhenius plots to predict shelf-life.

Note : Contradictions may arise from impurities or oxidation; use argon-purged vials and antioxidants (e.g., 0.1% BHT) .

Q. What strategies optimize yield in large-scale synthesis while maintaining enantiomeric purity?

- Methodological Answer :

- Catalyst Recycling : Immobilize TsDPEN-Ru complexes on silica gel for reuse (≥5 cycles with <5% ee loss) .

- Process Intensification : Use flow chemistry to enhance mixing and reduce reaction time.

Reference Table :

| Scale (g) | Catalyst Loading (%) | ee (%) | Yield (%) |

|---|---|---|---|

| 10 | 0.2 | 94 | 80 |

| 100 | 0.1 | 92 | 75 |

Q. How do substituent positions (2,5-dimethyl vs. 3,5-diiodo) affect the biological activity of tyrosine derivatives?

- Methodological Answer : Perform comparative SAR studies:

Synthesize analogs (e.g., 3,5-diiodo-L-tyrosine , 3-fluoro-L-tyrosine ).

Test in enzyme inhibition assays (tyrosinase, thyroid peroxidase).

Key Finding : 2,5-Dimethyl groups enhance lipophilicity (logP +0.5 vs. parent tyrosine), improving membrane permeability but reducing solubility .

Data Contradiction Analysis

Q. How to address discrepancies in reported solubility values for 3-Hydroxy-2,5-dimethyl-L-tyrosine?

- Methodological Answer : Re-evaluate under controlled conditions:

- Solvent Systems : Test in aqueous buffers (pH 2–12) and organic solvents (DMSO, ethanol).

- Temperature : Measure solubility at 25°C vs. 37°C.

Example : For 3-fluoro-L-tyrosine, solubility in water is 9.8 g/L at 25°C but drops to 4.2 g/L at 4°C .

Safety and Handling Guidance

Q. What protocols ensure safe handling of reactive intermediates during synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.